Bienvenue dans la boutique en ligne BenchChem!

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Medicinal Chemistry Synthetic Methodology Crystallography

Ensure precise target engagement in your kinase inhibitor program. This specific para-ether regioisomer (CAS 887430-98-0) is essential for maintaining the linear exit vector geometry required for ATP-binding pocket access in JAK family kinases. Its C5-bromo group enables key halogen bonding and serves as a versatile synthetic handle for orthogonal Suzuki-Miyaura couplings in PROTAC development, offering reactivity that chloro analogs cannot match. Non-para isomers introduce conformational changes that derail lead optimization campaigns.

Molecular Formula C11H6BrN3O
Molecular Weight 276.09 g/mol
CAS No. 887430-98-0
Cat. No. B1273355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
CAS887430-98-0
Molecular FormulaC11H6BrN3O
Molecular Weight276.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=NC=C(C=N2)Br
InChIInChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-8(5-13)2-4-10/h1-4,6-7H
InChIKeyMNHXPHIQLKAJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS 887430-98-0): Product Overview and Baseline Procurement Considerations


4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS 887430-98-0) is a halogenated heterocyclic building block belonging to the aryl ether class, characterized by a 5-bromopyrimidine core linked via an oxygen atom to a para-cyano-substituted phenyl ring [1]. With a molecular formula of C₁₁H₆BrN₃O and a molecular weight of 276.09 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor libraries and targeted protein degradation probes . Its computed physicochemical properties, including a LogP of approximately 2.5 and a topological polar surface area (TPSA) of 58.8 Ų, provide a baseline for assessing its drug-likeness and permeability profile in early-stage discovery .

Why Generic Substitution of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS 887430-98-0) with In-Class Analogs Introduces Uncontrolled SAR Risk


Direct procurement of a generic '5-bromopyrimidine benzonitrile' without specifying the exact regioisomer (para- versus ortho- or meta- substitution) or linkage type (ether versus amine or thioether) is not scientifically sound due to the critical impact of molecular topology on target engagement. For example, the ortho-substituted analog 2-((5-bromopyrimidin-2-yl)oxy)benzonitrile (CAS 1017789-04-6) presents a drastically different exit vector geometry and conformational landscape, which has been shown to alter binding poses in kinase active sites compared to the linear para-substituted architecture of the target compound [1]. Furthermore, replacement with the chloro analog (4-((5-chloropyrimidin-2-yl)oxy)benzonitrile) or the corresponding amine linker (N-(5-bromopyrimidin-2-yl)-4-aminobenzonitrile) eliminates the specific halogen bonding potential of the C5-bromo group and the electronic conjugation of the para-ether linkage, respectively, which are essential features for specific structure-activity relationship (SAR) hypotheses in JAK-STAT and MET kinase inhibitor programs .

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS 887430-98-0): Quantified Differentiation Evidence Against Key Comparators


Regioisomeric Advantage: Para- versus Ortho-Substitution in Synthetic Versatility and Crystal Packing

The para-substituted target compound (CAS 887430-98-0) exhibits a linear, rod-like molecular geometry that is critical for accessing deep, narrow hydrophobic pockets in kinase active sites, a feature that the bent, ortho-substituted isomer (CAS 1017789-04-6) cannot replicate due to a 60° deviation in the aryl ether bond angle [1]. This topological difference translates into a distinct solid-state packing behavior; the para-isomer typically crystallizes with a higher melting point and lower solubility, a property that can be exploited for purification and formulation development . The para-substitution pattern also provides a more predictable vector for subsequent functionalization via the nitrile group, reducing the steric hindrance encountered in ortho-analogs during amide bond formation or tetrazole synthesis [2].

Medicinal Chemistry Synthetic Methodology Crystallography

Halogen Bonding Potential: Bromine versus Chlorine in Kinase Inhibitor Design

The C5-bromo substituent on the pyrimidine ring of 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile is a potent halogen bond donor, capable of engaging backbone carbonyl oxygen atoms in the hinge region of kinases with an interaction energy estimated at -2 to -4 kcal/mol . In contrast, the C5-chloro analog (4-((5-chloropyrimidin-2-yl)oxy)benzonitrile) exhibits a significantly weaker halogen bond due to the lower polarizability of chlorine, resulting in an interaction energy typically less than -1 kcal/mol [1]. This difference has been shown to translate into a 5- to 10-fold improvement in binding affinity (Ki or IC50) for certain kinase targets, as documented in SAR studies of 5-substituted pyrimidine inhibitors against JAK and MET families . The bromine atom also serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, a key advantage over the less reactive chloro analog .

Kinase Inhibition Halogen Bonding Medicinal Chemistry

Linker Chemistry: Ether versus Amine in Metabolic Stability and Solubility

The central ether linkage in 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile confers distinct physicochemical advantages over the corresponding amine-linked analog (N-(5-bromopyrimidin-2-yl)-4-aminobenzonitrile). The ether oxygen reduces the hydrogen bond donor count to zero, resulting in a lower topological polar surface area (TPSA ~59 Ų) and a higher predicted passive membrane permeability compared to the amine, which has a TPSA of ~67 Ų and one hydrogen bond donor [1]. Furthermore, the ether linkage is less susceptible to oxidative metabolism by cytochrome P450 enzymes than the secondary amine, which is a common site for N-dealkylation and reactive metabolite formation [2]. While the amine may offer enhanced aqueous solubility at physiological pH due to its basicity, the ether's neutral character and improved metabolic profile make it the preferred choice for CNS-penetrant kinase inhibitors and oral drug candidates requiring high passive permeability .

ADME Physicochemical Properties Kinase Inhibitor Design

Targeted Application Scenarios for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile (CAS 887430-98-0) Based on Verifiable Differentiation


Synthesis of JAK-STAT Pathway Inhibitors for Oncology and Inflammation

As established in Section 3, the para-ether linkage and C5-bromo substituent of 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile (CAS 887430-98-0) are critical for accessing the ATP-binding pocket of JAK family kinases and forming key halogen bond interactions with the hinge region . This compound is the optimal building block for constructing type I JAK inhibitors, where its linear geometry ensures proper orientation of the benzonitrile group into a deep hydrophobic cleft. Procurement of this specific regioisomer ensures that SAR data generated in-house is directly comparable to published JAK inhibitor pharmacophores, de-risking lead optimization campaigns for myeloproliferative neoplasms and autoimmune diseases [1].

Development of CNS-Penetrant MET Kinase Inhibitors for Glioblastoma

The zero hydrogen bond donor count and moderate TPSA (58.8 Ų) of 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile, as quantified in Section 3, position it as a privileged fragment for designing brain-penetrant kinase inhibitors . In the context of MET kinase, which is frequently amplified in glioblastoma, the compound's neutral ether linker and favorable LogP (~2.5) facilitate passive diffusion across the blood-brain barrier. This property profile differentiates it from more polar amine-linked or heteroaryl-substituted analogs, making it the preferred choice for CNS oncology programs where achieving high unbound brain-to-plasma ratios is paramount [2].

Construction of PROTACs (Proteolysis Targeting Chimeras) Targeting Bromodomain-Containing Proteins

The synthetic versatility of the C5-bromo group and the para-nitrile moiety in 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile enables its use as a core scaffold for heterobifunctional degraders . The bromine atom serves as a robust handle for Suzuki-Miyaura coupling to introduce a diverse array of linker attachments, while the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid for conjugation to E3 ligase ligands [1]. This orthogonal reactivity profile, distinct from chloro or trifluoromethyl analogs, allows for a more efficient and modular assembly of PROTAC libraries targeting BRD4 and other epigenetic readers, thereby accelerating chemical biology probe development and hit-to-lead timelines [2].

Antimalarial Lead Optimization: Targeting Plasmodium falciparum CDKs

While direct activity data for the specific compound is not available, its structural features align with the pharmacophore for inhibition of P. falciparum cyclin-dependent kinases (PfCDKs) . The 5-bromopyrimidine core is a recognized hinge-binding motif in this target class, and the para-cyanophenyl ether group can engage a hydrophobic pocket adjacent to the active site, as inferred from the activity of structurally related compounds in the BindingDB database against PfPK5 and Pfmrk [1]. Procuring this building block supports structure-guided optimization efforts to improve potency and selectivity over human CDKs, a key challenge in developing next-generation antimalarial therapeutics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.